3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-: is a complex organic compound that features a furan ring, a carbothioamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbothioamide Group: This step involves the reaction of the furan derivative with thiourea or similar reagents under controlled conditions.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a chloro group and a propynyloxyimino group through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted phenyl ring with the furan-carbothioamide intermediate under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The furan ring and carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The substituted phenyl ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
3-Furancarbothioamide: A simpler analog without the substituted phenyl ring.
N-(4-chloro-3-(((2-propynyloxy)imino)methyl)phenyl)-2-methyl-amine: Lacks the furan ring but retains the substituted phenyl structure.
Uniqueness:
Structural Complexity: The presence of both the furan ring and the substituted phenyl ring makes this compound unique.
Functional Diversity: The combination of different functional groups allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
178870-44-5 |
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Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-prop-2-ynoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-3-7-21-18-10-12-9-13(4-5-15(12)17)19-16(22)14-6-8-20-11(14)2/h1,4-6,8-10H,7H2,2H3,(H,19,22)/b18-10+ |
InChI Key |
DVDNGOFCVWSCKE-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC#C |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC#C |
Origin of Product |
United States |
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